An In-depth Technical Guide to 4-Oxoadamantane-1-carboxamide: Properties and Applications
An In-depth Technical Guide to 4-Oxoadamantane-1-carboxamide: Properties and Applications
Introduction
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties allow it to serve as a robust anchor for pharmacophores, enhancing the metabolic stability, lipophilicity, and overall pharmacokinetic profile of drug candidates.[1][2] The introduction of an adamantane moiety can transform a hydrophilic molecule into a more bioavailable compound, often referred to as the "lipophilic bullet" effect.[2] Adamantane derivatives have found success in a wide range of therapeutic areas, including antiviral (Amantadine), neuroprotective (Memantine), and antidiabetic (Saxagliptin) agents.[3]
This guide focuses on a specific derivative, 4-Oxoadamantane-1-carboxamide . This molecule incorporates both a reactive ketone group and a primary carboxamide on the rigid adamantane core, presenting a versatile platform for further chemical modification and investigation. As researchers and drug development professionals seek novel scaffolds to address complex biological targets, a thorough understanding of the fundamental properties of such building blocks is paramount. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of 4-Oxoadamantane-1-carboxamide, supported by detailed experimental protocols.
Physicochemical and Structural Properties
4-Oxoadamantane-1-carboxamide is a derivative of adamantane characterized by a carbonyl group at position 4 and a primary carboxamide at one of the bridgehead positions (position 1). This bifunctional nature makes it an interesting candidate for creating libraries of more complex molecules.
| Property | Value | Source |
| IUPAC Name | 4-oxoadamantane-1-carboxamide | - |
| CAS Number | 155396-16-0 | [4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [4] |
| Molecular Weight | 193.24 g/mol | [4] |
| Boiling Point | 406.5 ± 34.0 °C (Predicted) | [4] |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 16.40 ± 0.20 (Predicted) | [4] |
Note: Much of the specific experimental data for 4-Oxoadamantane-1-carboxamide is not publicly available. The values for boiling point, density, and pKa are based on computational predictions.
Synthesis and Characterization
The synthesis of 4-Oxoadamantane-1-carboxamide is most readily achieved from its carboxylic acid precursor, 4-Oxoadamantane-1-carboxylic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, often accomplished using peptide coupling reagents.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4-Oxoadamantane-1-carboxamide.
Experimental Protocol: Synthesis via EDC/HOBt Coupling
This protocol describes the conversion of 4-Oxoadamantane-1-carboxylic acid to 4-Oxoadamantane-1-carboxamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt).[1]
Rationale: The EDC/HOBt coupling method is a reliable and widely used procedure for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an HOBt-ester, which is more stable and less susceptible to racemization (if chiral centers were present). This activated ester then readily reacts with an amine (here, from ammonium chloride) to form the desired amide with high efficiency.[1][5] The water-soluble urea byproduct from EDC simplifies purification via aqueous workup.[6]
Materials:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
N-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Ammonium chloride (NH₄Cl) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Oxoadamantane-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride (1.5 equiv).
-
Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cool the resulting solution to 0°C in an ice-water bath with magnetic stirring.
-
To the cooled solution, add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Add DIPEA (2.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This aqueous workup removes the DMF, excess reagents, and the water-soluble urea byproduct.[1]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-Oxoadamantane-1-carboxamide.
Characterization
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The adamantane cage protons typically appear as a series of broad multiplets in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: To identify the key functional groups. Expect strong absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹) and the ketone C=O stretch (around 1710-1730 cm⁻¹), as well as N-H stretches (around 3200-3400 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
Potential Biological Activity and Applications
While specific biological studies on 4-Oxoadamantane-1-carboxamide are not widely published, the adamantane carboxamide scaffold is a known pharmacophore. Derivatives have shown activity as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9]
Potential as an 11β-HSD1 Inhibitor
Mechanism of Action: 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells, playing a key role in glucocorticoid metabolism. Overexpression of 11β-HSD1 in adipose and liver tissues is linked to metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[10] Inhibiting this enzyme reduces local cortisol levels, representing a promising therapeutic strategy for these conditions. Adamantyl carboxamide derivatives have been identified as potent and selective inhibitors of human 11β-HSD1.[9] The rigid adamantane cage is thought to fit snugly into a hydrophobic pocket of the enzyme's active site.
Potential Cytotoxic Activity
Many classes of carboxamide derivatives have been investigated for their potential as anticancer agents.[11][12] The cytotoxic effects of novel compounds like 4-Oxoadamantane-1-carboxamide can be evaluated against various cancer cell lines to determine their therapeutic potential.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Rationale: This assay provides a robust, quantitative measure of how a test compound affects cell viability. It is a foundational screening tool in drug discovery to identify compounds with potential anticancer activity and to assess general cytotoxicity.[14]
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
4-Oxoadamantane-1-carboxamide (test compound)
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., cell culture grade DMSO or SDS-HCl solution)[15]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for no-cell controls (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Oxoadamantane-1-carboxamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.[2]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
4-Oxoadamantane-1-carboxamide is a synthetically accessible and versatile chemical scaffold. Its rigid, lipophilic adamantane core, combined with strategically placed ketone and carboxamide functional groups, makes it an attractive starting point for the development of novel chemical entities. While specific biological data for this compound is limited, its structural similarity to known bioactive molecules, particularly 11β-HSD1 inhibitors, suggests significant potential for therapeutic applications in metabolic diseases. The protocols provided in this guide offer a robust framework for its synthesis and initial biological evaluation, encouraging further investigation by researchers in medicinal chemistry and drug discovery. Future work should focus on the experimental determination of its physicochemical properties, exploration of its biological activity profile, and leveraging its functional handles for the creation of new derivative libraries.
References
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